1-Bromo-4-cyclobutylmethoxybenzene
Overview
Description
1-Bromo-4-cyclobutylmethoxybenzene is a chemical compound with the molecular formula C11H13BrO . It is a brominated derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a cyclobutylmethoxy group attached to it . The exact 3D structure may require computational chemistry methods for accurate determination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 241.12 g/mol. Other properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Novel Brominated Flame Retardants: Indoor Occurrence and Risks
A critical review of 63 novel brominated flame retardants (NBFRs), including 1-Bromo-4-cyclobutylmethoxybenzene, highlights their increasing use and the need for further research on their occurrence, environmental fate, and toxicity. The study emphasizes the importance of understanding the distribution of NBFRs in indoor environments, consumer goods, and food, alongside potential risks associated with their usage. Notably, significant gaps in knowledge exist for several NBFRs, underscoring the urgency for comprehensive monitoring programs and optimized analytical methods (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis of Brominated Biphenyls
A study focusing on the synthesis of 2-Fluoro-4-bromobiphenyl, a related brominated compound, sheds light on efficient synthesis methods and challenges in the field. The research discusses the importance of cost-effective and safe synthesis methods for brominated compounds, which are essential intermediates in various industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
A review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the trace contaminants found in brominated flame retardants. The study highlights the formation of these compounds during the combustion of organics in the presence of bromine and their toxicological similarities to chlorinated analogs. The review also discusses the need for further research to understand the health effects of PBDDs and PBDFs (Mennear & Lee, 1994).
Properties
IUPAC Name |
1-bromo-4-(cyclobutylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWGAIHUMYBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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